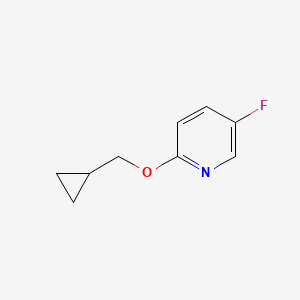

2-(Cyclopropylmethoxy)-5-fluoropyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNAPJMPQRICQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716555 | |

| Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-92-2 | |

| Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-fluoropyridine

Introduction: Strategic Importance in Medicinal Chemistry

2-(Cyclopropylmethoxy)-5-fluoropyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure marries three distinct and valuable motifs: a pyridine ring, a fluorine substituent, and a cyclopropylmethoxy group. This combination is not accidental; it is a strategic design choice that imparts desirable physicochemical and pharmacological properties to larger molecules.

The pyridine scaffold is a ubiquitous feature in bioactive compounds. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and basicity.[1] The cyclopropyl group is also a prized moiety, known for introducing conformational rigidity and improving metabolic stability and potency.[2] As such, this compound serves as a valuable intermediate for constructing complex molecular architectures with fine-tuned characteristics, enabling researchers to accelerate the drug discovery process.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 1305322-92-2 | Vendor Data |

| Molecular Formula | C₉H₁₀FNO | Calculated |

| Molecular Weight | 167.18 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from Analogues |

| Boiling Point | Not reported; estimated >180 °C | Inferred from Analogues |

| Density | Not reported; estimated ~1.1-1.2 g/mL | Inferred from Analogues |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred |

Spectroscopic Characterization: The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the methoxy bridge, and the protons of the cyclopropyl ring. The fluorine atom at the C5 position will cause distinct splitting patterns (coupling) in the signals of the adjacent C4 and C6 protons.

-

¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant, while other carbons in the pyridine ring will show smaller two- or three-bond couplings.[3]

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a sensitive probe for the molecule's electronic environment.[4][5] This technique is exceptionally useful for monitoring reaction progress and confirming the successful incorporation of the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the exact mass of C₉H₁₀FNO would be observed, confirming the molecular weight.

Synthesis Protocol: A Validated Approach

The most reliable and industrially scalable synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction, specifically a Williamson ether synthesis.[6] This method is favored due to the high reactivity of 2-halopyridines towards nucleophilic attack and the ready availability of the starting materials.

Causality of Experimental Design: The choice of 2-chloro-5-fluoropyridine as the electrophile is strategic. While 2-fluoropyridines are generally more reactive than their chloro-analogues towards nucleophiles, the chlorine atom at the C2 position is sufficiently activated by the ring nitrogen and the C5-fluorine for efficient substitution.[7] 2-Chloro-5-fluoropyridine is also often more cost-effective and readily available in bulk.[8][9] A strong, non-nucleophilic base like sodium hydride is selected to quantitatively deprotonate the cyclopropylmethanol, forming the potent alkoxide nucleophile required for the SₙAr reaction. A polar aprotic solvent like DMF or THF is used to solvate the cation and promote the Sₙ2-like attack of the alkoxide on the pyridine ring.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then carefully place the flask under a positive pressure of nitrogen.

-

Alkoxide Formation: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Cool the suspension to 0°C using an ice bath. Slowly add cyclopropylmethanol (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. Hydrogen gas evolution will be observed.

-

Reaction Initiation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium cyclopropylmethoxide.

-

SₙAr Reaction: Add a solution of 2-chloro-5-fluoropyridine (1.0 eq.) in anhydrous DMF to the reaction mixture. Heat the flask to 70°C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup and Extraction: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the electronic properties of its substituted pyridine ring.

-

Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution. Reactions like nitration or halogenation would require harsh conditions and are likely to be unselective.

-

Nucleophilic Aromatic Substitution (SₙAr): While the C2 position is blocked, the C6 position is activated towards nucleophilic attack by the ring nitrogen and the C5-fluorine. However, displacing the cyclopropylmethoxy group would require very harsh conditions. The fluorine at C5 is not readily displaced by common nucleophiles.

-

Metalation: The most synthetically useful transformations involve deprotonation (metalation) of the pyridine ring using strong bases like lithium diisopropylamide (LDA) or n-butyllithium. The directing effects of the substituents favor metalation at the C4 or C6 positions. The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, iodine) to introduce new functional groups. The C4 position is often favored due to chelation effects with the ether oxygen.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 4. Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. volochem.com [volochem.com]

2-(Cyclopropylmethoxy)-5-fluoropyridine molecular weight and formula

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-5-fluoropyridine for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with detailed protocols, and analyze its strategic importance in the design of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy for enhancing drug-like properties.[1][2] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a common motif in numerous approved drugs, provides a versatile scaffold for molecular design.[3]

This compound combines three key structural motifs, each contributing to its potential as a high-value intermediate:

-

5-Fluoropyridine Core: The fluorine atom at the 5-position enhances metabolic stability by blocking a potential site of oxidation. It also modulates the electronics of the pyridine ring, which can influence receptor interactions.[4]

-

Cyclopropyl Group: This small, rigid carbocycle is often used as a "metabolic blocker" and can increase the potency of a compound by locking it into a favorable conformation for binding.[5]

-

Ether Linkage: The methoxy ether provides a flexible yet stable connection between the pyridine and cyclopropyl groups, allowing for optimal positioning within a binding pocket.

This combination makes this compound a compelling starting point for constructing complex molecules aimed at a variety of therapeutic targets.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | Calculated |

| Molecular Weight | 167.18 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 1305322-92-2 | [6] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is reliable and scalable, making it suitable for both laboratory and industrial production.

Proposed Synthetic Pathway

The logical and field-proven approach involves the reaction of a commercially available halopyridine with cyclopropylmethanol in the presence of a strong base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-Chloro-5-fluoropyridine[7]

-

Cyclopropylmethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0°C in an ice bath.

-

Deprotonation (Causality): Carefully add sodium hydride (1.2 equivalents) to the stirred DMF. The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the cyclopropylmethanol, forming the corresponding alkoxide in situ. This highly nucleophilic species is required to attack the electron-deficient pyridine ring.

-

Nucleophile Addition: Slowly add cyclopropylmethanol (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas evolution) should be observed as the alkoxide forms.

-

SNAr Reaction: Add 2-chloro-5-fluoropyridine (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture. The electron-withdrawing fluorine atom and ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching and Workup: Once complete, cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize the excess NaH.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with diethyl ether. The organic layers are combined.

-

Washing and Drying: Wash the combined organic extracts with water, followed by brine, to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure product.

Applications in Drug Discovery

Fluorinated pyridines are prevalent in modern pharmaceuticals due to their ability to enhance metabolic stability and binding affinity.[2][3] The title compound serves as a key intermediate for more complex molecules, particularly in the development of enzyme inhibitors and receptor modulators.

For instance, the 5-fluoropyridine moiety is a key component of Vericiguat, a guanylate cyclase stimulator, where the fluorine atom improves metabolic stability and reduces clearance.[4] While not a direct precursor, the synthesis of this compound provides a scaffold that can be further elaborated through functionalization of the pyridine ring to access novel chemical space for various therapeutic targets, including those in oncology and neuroscience.[5]

Analytical and Quality Control Workflow

Ensuring the identity and purity of this compound is paramount. A multi-step analytical workflow is employed for comprehensive characterization.

Caption: Standard analytical workflow for quality control.

Standard Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity calculated by area percentage.

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Technique: Electrospray Ionization (ESI) coupled with LC-MS.

-

Expected Result: A peak corresponding to the [M+H]⁺ ion at m/z 168.18.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To unambiguously confirm the chemical structure.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the methoxy group, and the protons of the cyclopropyl ring.

-

¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related fluoropyridine structures, it may be harmful if swallowed and can cause skin and eye irritation.[7][8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, and its unique combination of a fluorinated pyridine core and a cyclopropylmethoxy side chain offers medicinal chemists a valuable tool for developing next-generation therapeutics with improved pharmacological profiles. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in advanced research settings.

References

-

PubChem. 2-Chloro-5-fluoropyridine. National Institutes of Health. [Link]

-

PubChem. 2-Fluoropyridine. National Institutes of Health. [Link]

-

PubChem. 5-Cyclopropyl-2-fluoropyridine. National Institutes of Health. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile. [Link]

-

PubMed. A review of analytical methods for the determination of 5-fluorouracil in biological matrices. [Link]

-

SAGE Journals. A review of analytical methods for the determination of 5-fluorouracil in biological matrices. [Link]

-

PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

PubChem. [(2R,5R)-2-benzyl-5-(cyclopropylmethoxy)piperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone. National Institutes of Health. [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

- Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1305322-92-2 [chemicalbook.com]

- 7. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Cyclopropyl-2-fluoropyridine | C8H8FN | CID 57690831 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermochemical properties and stability of 2-(Cyclopropylmethoxy)-5-fluoropyridine

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 2-(Cyclopropylmethoxy)-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, incorporating three key pharmacophoric elements: a pyridine ring, a fluorine substituent, and a cyclopropylmethoxy group. The strategic inclusion of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, while the cyclopropyl group often enhances potency and metabolic profiles. Understanding the thermochemical properties and chemical stability of this molecule is paramount for its viable application in drug discovery and development, impacting everything from synthesis and purification to formulation and long-term storage. This guide provides a comprehensive analysis of the predicted thermochemical behavior, stability profile, and appropriate handling of this compound, synthesizing data from analogous structures and established principles to offer field-proven insights for researchers.

Introduction: The Significance of Fluorinated Pyridines in Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a versatile component for ligand-receptor binding. The introduction of a fluorine atom onto this ring, creating a fluoropyridine, imparts profound changes to the molecule's electronic and metabolic properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence binding interactions, and block sites of metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate.[1][2] The cyclopropylmethoxy moiety further provides a rigid, lipophilic group that can explore hydrophobic pockets in a target protein while being conformationally constrained.

Given these favorable attributes, a thorough characterization of the molecule's stability is a critical-path activity in preclinical development. Thermochemical data informs process safety and scalability, while a comprehensive stability profile is essential for defining storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic physicochemical properties. While extensive experimental data for this compound is not publicly available, reliable computational models provide valuable predictive data.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₀FNO | - |

| Molecular Weight | 167.18 g/mol | - |

| IUPAC Name | This compound | - |

| XLogP3 | ~2.0 - 2.5 | Analog Estimation[3][4] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 (N, O) | - |

These properties are estimated based on the structure and data from similar compounds like 2-fluoropyridine and 5-cyclopropyl-2-fluoropyridine.

Proposed Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of pyridine chemistry. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the C2 position for substitution.

Synthetic Protocol: Williamson Ether Synthesis Variant

This protocol outlines a common and reliable method for synthesizing the target compound from commercially available starting materials.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cyclopropylmethanol (1.2 equivalents) to a suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Alkoxide Formation: Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the sodium cyclopropylmethoxide. The evolution of hydrogen gas should be monitored.

-

Nucleophilic Substitution: Dissolve 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the alkoxide solution at 0°C.[5][6]

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature or gently heat (e.g., 50-70°C) to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final this compound.

Caption: Proposed synthetic workflow for this compound.

Thermochemical Properties and Analysis

The thermochemical properties of a molecule dictate its behavior under thermal stress and are crucial for ensuring process safety during manufacturing.

Computational Thermochemistry

In the absence of experimental calorimetric data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting thermochemical parameters.[7] Calculations can provide reliable estimates for:

-

Standard Enthalpy of Formation (ΔfH°): Indicates the energy required to form the molecule from its constituent elements in their standard states.

-

Bond Dissociation Energies (BDEs): Predicts the energy required to homolytically cleave a specific bond. The lowest BDE often indicates the initial point of thermal decomposition. For this compound, the C-O ether bond and the C-C bonds within the strained cyclopropyl ring are potential sites of initial thermal cleavage.[8]

-

Gibbs Free Energy (G°) and Entropy (S°): These values help determine the thermodynamic stability and spontaneity of potential decomposition reactions.[7]

Experimental Thermal Analysis

Standard laboratory techniques can precisely determine the thermal stability profile.

Key Methodologies:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and identify the presence of residual solvents or hydrates.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the melting point, heat of fusion, and identify any exothermic or endothermic events, such as decomposition or phase transitions.

Caption: Experimental workflow for thermal stability analysis.

Chemical Stability and Degradation Pathways

Assessing the chemical stability under various stress conditions is a regulatory requirement and essential for developing a stable drug product. Forced degradation studies are employed to identify potential degradants and elucidate decomposition pathways.

Key Stability Considerations

-

Hydrolytic Stability: The ether linkage could be susceptible to acid-catalyzed hydrolysis, although it is generally stable under neutral and basic conditions. Studies on similar fluorinated compounds show that degradation is often pH-dependent.[9][10]

-

Photostability: Aromatic systems, particularly pyridines, can be susceptible to photodegradation. A related herbicide containing a fluoropyridine core, florpyrauxifen-benzyl, exhibits a rapid photolytic half-life in surface water, suggesting this is a critical parameter to evaluate.[11]

-

Oxidative Stability: The molecule should be tested for its stability in the presence of oxidizing agents. The pyridine ring and ether linkage are potential sites of oxidation.

Protocol for Forced Degradation Studies

This protocol is designed to identify the intrinsic stability of the molecule by subjecting it to accelerated stress conditions.

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the stock solution at 60-80°C.

-

Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

-

Mass Balance: Characterize significant degradation products using LC-MS to determine their structures and propose degradation pathways.

Caption: Workflow for a comprehensive forced degradation study.

Safe Handling, Storage, and GHS Classification

Proper handling and storage procedures are critical to ensure researcher safety and maintain the integrity of the compound. Recommendations are based on data from structurally related fluorinated and chlorinated pyridines.[12][13][14][15]

Handling Recommendations

-

Use in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Avoid inhalation of dust, vapor, or mist.[14]

-

Wash hands thoroughly after handling.[13]

Storage Conditions

-

Store in a tightly sealed container to prevent moisture ingress and contamination.[13]

-

Keep in a cool, dry place away from direct sunlight and sources of ignition.[14]

-

Store away from strong oxidizing agents and strong acids.[15]

Predicted GHS Hazard Classification

The following table summarizes the likely hazards based on analogous compounds.

| Hazard Class | GHS Classification | Precautionary Statement | Source Analogy |

| Acute Toxicity, Oral | Warning (Category 4) | H302: Harmful if swallowed | [3][4] |

| Skin Irritation | Warning (Category 2) | H315: Causes skin irritation | [3][4] |

| Eye Irritation | Warning (Category 2A) | H319: Causes serious eye irritation | [3][4] |

| STOT, Single Exposure | Warning (Category 3) | H335: May cause respiratory irritation | [3][4] |

Conclusion

This compound is a compound with high potential in drug discovery, leveraging favorable structural motifs to enhance biological activity and pharmacokinetic properties. While specific experimental data is limited, a robust understanding of its thermochemical properties and stability can be established through a combination of computational prediction and established analytical methodologies applied to analogous structures. The protocols and insights provided in this guide offer a framework for the safe handling, synthesis, and comprehensive stability assessment of this promising molecule, enabling researchers to confidently advance it through the drug development pipeline. A thorough experimental validation of its thermal and chemical stability is a critical next step for any development program.

References

-

PubChem. 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoropyridine. National Center for Biotechnology Information. [Link]

- Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 107-10.

- Google Patents. (2008). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.

- Deng, N., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.

-

Vermont General Assembly. Florpyrauxifen-Benzyl Chemical Fact Sheet. [Link]

-

AERU. 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxy-6-nitrophenyl)-5-fluoropyridine-2-carboxylic acid (Ref: X12483137). [Link]

- Thermo Fisher Scientific. (2009).

-

ResearchGate. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. [Link]

-

PMC. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Cyclopropyl-2-fluoropyridine. National Center for Biotechnology Information. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

ResearchGate. (2017). Thermochemistry of Platinum Fluorides: A Computational Study. [Link]

-

Cole-Parmer. (2009). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

-

RSC Publishing. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

-

PubMed. (2009). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. National Center for Biotechnology Information. [Link]

- Google Patents. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.

-

Zachariah Group. Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

Sources

- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Cyclopropyl-2-fluoropyridine | C8H8FN | CID 57690831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 9. researchgate.net [researchgate.net]

- 10. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. legislature.vermont.gov [legislature.vermont.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Synthetic Strategies for 2-(Cyclopropylmethoxy)-5-fluoropyridine Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the 2-(Cyclopropylmethoxy)-5-fluoropyridine Scaffold in Medicinal Chemistry

The this compound moiety is a privileged scaffold in modern drug discovery, appearing as a key structural component in a range of biologically active molecules. Its unique combination of a flexible yet constrained cyclopropylmethoxy group and an electron-rich, metabolically stable fluorinated pyridine ring imparts favorable pharmacokinetic and pharmacodynamic properties to parent compounds. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, offering detailed protocols and a comparative analysis of the most effective methodologies for researchers in the pharmaceutical and chemical sciences.

The strategic incorporation of fluorine at the 5-position of the pyridine ring often enhances metabolic stability by blocking a potential site of oxidation, while also modulating the pKa of the pyridine nitrogen, which can be crucial for target engagement and solubility. The cyclopropylmethoxy group, on the other hand, is a key lipophilic element that can effectively probe hydrophobic pockets in target proteins, contributing to enhanced binding affinity and potency.

This document will focus on the most prevalent and practical synthetic disconnections for the this compound core, primarily revolving around the formation of the crucial ether linkage. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of reagents and reaction conditions, and present detailed, actionable protocols for laboratory execution.

Core Synthetic Approaches: A Comparative Overview

The synthesis of this compound derivatives predominantly relies on the formation of an ether bond between a 5-fluoropyridine precursor and a cyclopropylmethanol-derived nucleophile. The most common and industrially scalable approach is a nucleophilic aromatic substitution (SNAr) , often proceeding via a Williamson-type ether synthesis. Alternative strategies, such as the Mitsunobu reaction , offer milder conditions but may present challenges in purification and scalability. The classical Ullmann condensation is also a theoretical possibility, though it is often disfavored due to the harsh reaction conditions required.

| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Halo-5-fluoropyridine, Cyclopropylmethanol | Strong base (e.g., NaH, KOtBu), Aprotic polar solvent (e.g., DMF, DMSO), 50-100 °C | Cost-effective, Scalable, High-yielding | Requires strong base, Potential for side reactions |

| Mitsunobu Reaction | 5-Fluoro-2-hydroxypyridine, Cyclopropylmethanol | PPh3, DEAD or DIAD, Anhydrous THF, 0 °C to RT | Mild conditions, Stereospecific (if applicable) | Stoichiometric phosphine oxide byproduct, Purification can be challenging, Reagent cost |

| Ullmann Condensation | 2-Halo-5-fluoropyridine, Cyclopropylmethanol | Copper catalyst, High temperatures (>150 °C), Polar aprotic solvent | Can be effective for unreactive substrates | Harsh conditions, Stoichiometric copper, Often lower yields |

I. The Workhorse: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed route to this compound is the SNAr reaction between a 2-halo-5-fluoropyridine and cyclopropylmethanol. This reaction is a cornerstone of pyridine chemistry and offers a robust and scalable method for the synthesis of the target scaffold.

Mechanistic Rationale

The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack. The presence of a fluorine atom at the 5-position further activates the ring towards nucleophilic substitution. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[1]

The choice of the leaving group at the 2-position is critical. While 2-fluoropyridines are generally more reactive towards SNAr than their chloro- or bromo- counterparts, 2-chloro-5-fluoropyridine is often the more readily available and cost-effective starting material.[2]

Workflow for SNAr Synthesis

Caption: General workflow for the SNAr synthesis of this compound.

Detailed Protocol: SNAr Synthesis of this compound

Materials:

-

2-Chloro-5-fluoropyridine

-

Cyclopropylmethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq.) carefully under a stream of nitrogen. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF to the flask, followed by the slow, dropwise addition of cyclopropylmethanol (1.1 eq.) at 0 °C.

-

Causality: The strong base (NaH) deprotonates the cyclopropylmethanol to form the corresponding sodium cyclopropylmethoxide, which is the active nucleophile. Performing this step at 0 °C controls the exothermicity of the reaction.

-

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium cyclopropylmethoxide, add a solution of 2-chloro-5-fluoropyridine (1.0 eq.) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack on the electron-deficient pyridine ring and the subsequent elimination of the chloride leaving group.

-

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Causality: The quenching step neutralizes any unreacted sodium hydride and the basic reaction mixture.

-

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

-

Causality: The target product is extracted into the organic phase, while inorganic salts and residual DMF are removed in the aqueous phase. The brine wash helps to remove any remaining water from the organic layer.

-

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Causality: Column chromatography separates the desired product from any unreacted starting materials and side products.

-

II. The Mitsunobu Reaction: A Milder Alternative

The Mitsunobu reaction provides a valuable alternative for the synthesis of this compound, particularly when milder reaction conditions are required, for instance, with sensitive substrates. This reaction facilitates the dehydration and coupling of an alcohol and a nucleophile, in this case, 5-fluoro-2-hydroxypyridine and cyclopropylmethanol.

Mechanistic Rationale

The Mitsunobu reaction proceeds through the activation of the alcohol (cyclopropylmethanol) with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a highly reactive oxyphosphonium salt, which is then readily displaced by the nucleophile (the deprotonated 5-fluoro-2-hydroxypyridine) in an SN2 fashion. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for cyclopropylmethanol.[1]

Workflow for Mitsunobu Synthesis

Caption: General workflow for the Mitsunobu synthesis of this compound.

Detailed Protocol: Mitsunobu Synthesis of this compound

Materials:

-

5-Fluoro-2-hydroxypyridine

-

Cyclopropylmethanol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2-hydroxypyridine (1.0 eq.), cyclopropylmethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Causality: The reaction is initiated at low temperature to control the initial exothermic formation of the betaine intermediate from PPh3 and DIAD. The reaction is then allowed to proceed to completion at room temperature.

-

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the crude material directly by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the this compound.

-

Causality: The purification step is crucial for Mitsunobu reactions to remove the stoichiometric byproducts, which can often be challenging.

-

III. Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

-

1H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the upfield region, typically 0.3-1.2 ppm), the methylene protons of the methoxy group (a doublet around 4.1-4.3 ppm), and the aromatic protons of the 5-fluoropyridine ring (three distinct multiplets in the aromatic region, typically 6.8-8.2 ppm).

-

13C NMR: Expect signals for the cyclopropyl carbons, the methylene carbon, and the five distinct carbons of the fluoropyridine ring. The carbon attached to the fluorine will show a characteristic large C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C9H10FNO.

-

Infrared (IR) Spectroscopy: Expect characteristic C-O-C stretching vibrations for the ether linkage, as well as aromatic C-H and C=C stretching bands.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a well-established process, with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoropyridine being the most practical and scalable method. The Mitsunobu reaction offers a milder alternative, which may be advantageous for certain applications despite its inherent purification challenges.

As the demand for novel fluorinated building blocks in drug discovery continues to grow, further optimization of these synthetic routes, particularly in the context of green chemistry and flow chemistry, will be of significant interest. The development of more efficient catalytic systems for C-O bond formation on the pyridine ring could also open up new avenues for the synthesis of this important class of compounds.

References

-

Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

- Hartwig, J. F. Transition Metal-Catalyzed Synthesis of Aryl Ethers. In Modern Arylation Methods; Beller, M., Ed.; Wiley-VCH: Weinheim, Germany, 2008; pp 107-168.

-

Baumann, M.; Baxendale, I. R. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2013 , 9, 2265–2354. [Link]

-

Fier, P. S.; Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (28), 10139–10147. [Link]

- Process for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1, filed August 5, 2004, and issued February 15, 2006.

- Preparation method of fluoropyridine compounds. CN102898358A, filed August 29, 2012, and issued January 30, 2013.

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A, filed June 24, 2020, and issued October 16, 2020.

- Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene. EP2609065B1, filed December 21, 2011, and issued May 20, 2015.

-

Boyd, S.; M. M. S. T. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Orient. J. Chem.2017 , 33 (3), 1530-1536. [Link]

- Terrier, F. Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution; Wiley-VCH: Weinheim, Germany, 2013; pp 1-34.

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

Sources

Quantitative Analysis of 2-(Cyclopropylmethoxy)-5-fluoropyridine: A Multi-Platform Analytical Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 2-(Cyclopropylmethoxy)-5-fluoropyridine, a key intermediate in modern synthetic chemistry and pharmaceutical development. Recognizing the criticality of purity and concentration in drug substance manufacturing, we provide detailed protocols for two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quantification and purity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and identification of volatile impurities. The causality behind instrumental parameter selection, mobile and stationary phase choices, and sample preparation is thoroughly discussed to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed to be self-validating in accordance with ICH guidelines.

Introduction and Scientific Rationale

This compound is a heterocyclic compound of increasing interest, often serving as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The fluorine and cyclopropylmethoxy moieties can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules. Consequently, the chemical integrity, purity, and precise concentration of this intermediate are paramount, as impurities can directly impact the safety and efficacy of the final drug product.[3]

The analytical challenge lies in developing methods that are not only accurate and precise but also stability-indicating. This guide provides a foundational framework for achieving this, grounded in the physicochemical properties of fluorinated pyridines.[4][5] We will explore two orthogonal techniques, HPLC and GC, to provide a comprehensive analytical toolkit for this compound.

Physicochemical Properties of the Analyte

| Property | Value / Description | Rationale for Analytical Strategy |

| Molecular Formula | C9H10FNO | Calculated from structure. |

| Molecular Weight | 167.18 g/mol | Suitable for both HPLC and GC analysis. |

| Structure | Pyridine ring with ether and fluoro substituents. | The pyridine ring is a strong chromophore, ideal for UV detection in HPLC. The overall structure has moderate polarity, making it well-suited for Reversed-Phase (C18) chromatography. |

| Expected Polarity | Moderately polar. | The ether linkage and nitrogen atom contribute polarity, while the cyclopropyl and pyridine rings add non-polar character. This balance is ideal for retention and separation on a C18 stationary phase. |

| Expected Volatility | Sufficiently volatile for GC analysis. | The relatively low molecular weight and lack of highly polar functional groups (like carboxylic acids or multiple hydroxyls) suggest it can be volatilized without derivatization. |

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed as the primary workhorse for quantifying this compound in bulk material and for monitoring reaction progress. It is robust, reliable, and provides excellent resolution from potential non-volatile impurities.

Principle of Separation

The methodology leverages reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase.[3] By employing a gradient elution of an aqueous buffer and an organic solvent (acetonitrile), we can effectively elute the target compound while separating it from earlier-eluting polar impurities and later-eluting non-polar byproducts. The acidic buffer (formic acid) ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

Caption: Logic flow for the RP-HPLC-UV method development.

Experimental Protocol: HPLC-UV

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Thermostat, UV/DAD Detector. |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent). |

| Chemicals | Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Water (HPLC Grade/Milli-Q). |

| Reference Standard | This compound, >99.5% purity. |

Reagent Preparation

-

Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. (Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly).

-

Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. (Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly).

-

Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.22 µm syringe filter before injection if particulate matter is present.[6]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |

| Injection Volume | 5 µL | Small volume to prevent peak distortion. |

| Detection | UV at 265 nm | Wavelength at which fluoropyridine derivatives typically exhibit strong absorbance. |

| Gradient Elution | Time (min) | % Mobile Phase B |

| 0.0 | 20 | |

| 15.0 | 80 | |

| 17.0 | 80 | |

| 17.1 | 20 | |

| 20.0 | 20 |

Data Analysis and System Suitability

-

Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the working standard.

-

System Suitability: Before analysis, perform five replicate injections of the working standard. The results must meet the following criteria:

-

Tailing Factor: ≤ 1.5

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirming the identity of the main peak via its mass spectrum and for identifying and quantifying low-level volatile impurities that may not be resolved by HPLC.[7][8]

Principle of Separation and Detection

The sample is vaporized and carried by an inert gas through a capillary column.[8] Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. The eluting compounds are then ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique fingerprint (mass spectrum) for compound identification.

Experimental Protocol: GC-MS

Instrumentation and Materials

| Component | Specification |

| GC-MS System | Gas chromatograph with a capillary column inlet, coupled to a Mass Spectrometer. |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9] |

| Chemicals | Acetonitrile (GC Grade) or Dichloromethane (GC Grade). |

| Reference Standard | This compound, >99.5% purity. |

Standard and Sample Preparation

-

Standard Solution (100 µg/mL): Prepare a 1000 µg/mL stock in acetonitrile as described for HPLC. Dilute 100 µL of this stock into a 1 mL GC vial with acetonitrile to obtain a 100 µg/mL working standard.

-

Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This higher concentration is used for impurity profiling.

GC-MS Conditions

| Parameter | Setting | Rationale |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Injection Volume | 1 µL | |

| Injection Mode | Split (50:1) | Prevents column overloading from the concentrated sample. |

| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. | Provides good separation of potential early- and late-eluting impurities. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |

| Ion Source Temp | 230 °C (EI) | Standard temperature for robust ionization. |

| Mass Range | 40 - 400 amu | Covers the expected mass of the parent ion and its fragments. |

Method Validation and Trustworthiness

To ensure these protocols are trustworthy and fit for purpose, they must be validated according to established guidelines (e.g., ICH Q2(R1)). A laboratory should perform the following validation experiments:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the working concentration).[10][11]

-

Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11][12]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Caption: General workflow for the quantitative analysis of a chemical intermediate.

References

-

PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Guichard, G., et al. (2015). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 102, 324-336. Retrieved from [Link]

-

Sharma, S., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Chromatographic Science, 50(8), 716-723. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Cohen, J. L., & Brown, R. E. (1980). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 181(2), 179-185. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyclopropyl-2-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2019). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

-

ResearchGate. (2021). Analyzing Gas Chromatography-Mass Spectrometry (GC-MS) of the Bioactive Compound of Javanese Long Pepper (Piper retrofractum Vahl.) Essential Oils. Retrieved from [Link]

-

Powers, L. C., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10767-10777. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Florpyrauxifen-benzyl & Degradates in Compost. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Retrieved from [Link]

-

Regulations.gov. (n.d.). Oxyfluorfen Summary of Analytical Chemistry and Residue Data. Retrieved from [Link]

-

IOSR Journal of Pharmacy. (n.d.). Stability Indicating Analytical Method Development, Validation. Retrieved from [Link]

-

Li, H., et al. (2021). Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins. Molecules, 26(6), 1599. Retrieved from [Link]

-

LCGC International. (2021). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]

-

PubChem. (n.d.). [(2R,5R)-2-benzyl-5-(cyclopropylmethoxy)piperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Ministry of Health and Welfare, Taiwan. (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Retrieved from [Link]

-

Al-Ghani, M. A., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 199, 115447. Retrieved from [Link]

-

ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. biolmolchem.com [biolmolchem.com]

- 9. fda.gov.tw [fda.gov.tw]

- 10. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Application Note: Orthogonal Chromatographic Approaches for the Comprehensive Purity Assessment of 2-(Cyclopropylmethoxy)-5-fluoropyridine

Abstract

This application note presents a detailed technical guide for the purity assessment of 2-(Cyclopropylmethoxy)-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] We provide two robust, orthogonal analytical methods: a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method for accurate quantification of the main component and related non-volatile impurities, and a complementary gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities. The causality behind experimental choices, detailed step-by-step protocols, and a validation strategy according to International Council for Harmonisation (ICH) guidelines are discussed to ensure scientific integrity and regulatory compliance.[2][3]

Introduction

This compound is a heterocyclic compound whose structural analogues are common in medicinal chemistry.[4][5][6] The control of impurities in pharmaceutical manufacturing is a critical regulatory requirement.[7] Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[7][8] Therefore, developing reliable and specific analytical methods is essential for quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its precision, versatility, and ability to separate complex mixtures.[9][10] For the target analyte, an RP-HPLC method with UV detection is optimal for quantifying the principal peak and detecting polar and non-polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique. It excels in analyzing volatile and semi-volatile compounds, such as residual solvents or low molecular weight by-products, which may not be amenable to HPLC analysis.[9] The coupling with mass spectrometry provides definitive identification of unknown peaks, which is crucial for comprehensive impurity profiling.[11][12] This dual-methodology approach provides a comprehensive and robust assessment of the chemical purity of this compound.

Part 1: HPLC Method for Purity and Impurity Determination

Principle and Method Development Rationale

The developed method is a stability-indicating RP-HPLC assay. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[1]

-

Column Selection: A C18 (octadecylsilyl) stationary phase was selected. This is the most widely used reversed-phase chemistry, offering excellent hydrophobic retention for a broad range of moderately polar compounds like our target molecule.[13][14] The alkyl chains provide the necessary interaction to retain the analyte, while allowing for effective separation from more polar or more hydrophobic impurities.

-

Mobile Phase Selection: The mobile phase consists of an aqueous component with a pH modifier and an organic solvent.

-

Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH sharpens peak shapes by suppressing the ionization of free silanol groups on the silica backbone and ensuring the basic nitrogen on the pyridine ring is consistently protonated.[15]

-

Organic Phase (B): Acetonitrile. It is a common organic modifier with a low UV cutoff and is highly compatible with mass spectrometry if an LC-MS extension were required.

-

Elution Mode: A gradient elution is employed, starting with a higher aqueous content to retain and separate polar impurities, and gradually increasing the organic content to elute the main analyte and any non-polar impurities in a reasonable timeframe.[1][13]

-

-

Detection: A Diode Array Detector (DAD) is used for detection. The pyridine ring is a strong chromophore. A detection wavelength of 270 nm was selected as it provides a suitable response for 5-fluoropyridine derivatives while minimizing interference from the mobile phase. The DAD allows for peak purity analysis by comparing UV spectra across a single peak.[16]

-

Sample Preparation: The diluent, a mixture of water and acetonitrile, is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape and to fully solubilize the analyte and its potential impurities.[16]

Experimental Protocol: HPLC

-

Instrumentation & Materials

-

HPLC System with a gradient pump, autosampler, column thermostat, and DAD.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Chemicals: this compound Reference Standard, Acetonitrile (HPLC Grade), Trifluoroacetic Acid (ACS Grade), Water (HPLC Grade).

-

-

Preparation of Solutions

-

Mobile Phase A: 0.1% TFA (v/v) in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) mixture of Water and Acetonitrile.

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Data Presentation: HPLC Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |

| Gradient Program | 0 min: 30% B; 25 min: 80% B; 30 min: 80% B; 31 min: 30% B; 35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm (DAD) |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Visualization: HPLC Analytical Workflow

Caption: Workflow for HPLC Purity Assessment.

Part 2: GC-MS Method for Volatile and Semi-Volatile Impurities

Principle and Method Development Rationale

This method is designed to separate, identify, and quantify volatile and semi-volatile impurities. The high separation efficiency of capillary GC combined with the definitive identification capabilities of MS makes it an ideal tool for this purpose.[8]

-

Column Selection: A low-polarity 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is chosen. This is a robust, general-purpose phase that separates compounds primarily based on their boiling points and slight differences in polarity.[17][18] It is suitable for a wide range of potential process impurities and residual solvents.

-

Inlet and Temperature Program: A splitless injection mode is used to maximize the transfer of trace-level impurities onto the column, enhancing sensitivity. The temperature program begins at a low temperature to trap volatile components, then ramps up to elute higher-boiling impurities.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. It provides reproducible fragmentation patterns that can be compared against established spectral libraries (e.g., NIST) for confident compound identification.[12] The mass spectrometer will scan a wide mass range to detect a variety of potential impurities.

Experimental Protocol: GC-MS

-

Instrumentation & Materials

-

GC-MS System with a split/splitless inlet and a mass selective detector.

-

Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Chemicals: this compound sample, Dichloromethane (GC Grade).

-

-

Preparation of Solutions

-

Sample Solution (10 mg/mL): Accurately weigh ~10 mg of the sample into a 1 mL volumetric flask. Dissolve in and dilute to volume with Dichloromethane.

-

Data Presentation: GC-MS Operating Conditions

| Parameter | Setting |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 minute purge off) |

| Injection Volume | 1 µL |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 35 - 450 amu |

Visualization: GC-MS Analytical Workflow

Caption: Workflow for GC-MS Impurity Profiling.

Part 3: Method Validation Strategy

Both the HPLC and GC-MS methods must be validated to demonstrate they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[2][3][19] The validation ensures the reliability, accuracy, and precision of the results.

Summary of Validation Parameters

| Validation Characteristic | HPLC (Purity/Impurities Assay) | GC-MS (Impurities Identification/Quant.) | Purpose |

| Specificity | Yes (Forced degradation studies) | Yes (Peak identification via mass spectra) | To ensure the method is selective for the analyte and impurities in the presence of other components.[20] |

| Linearity | Yes (e.g., 50-150% of test conc.) | Yes (For specific impurities if quantified) | To demonstrate a proportional relationship between concentration and instrument response.[21] |

| Range | Yes (Derived from linearity) | Yes (Derived from linearity) | The concentration interval over which the method is precise, accurate, and linear. |

| Accuracy | Yes (Spiking studies) | Yes (Spiking studies) | To determine the closeness of the measured value to the true value. |

| Precision (Repeatability & Intermediate) | Yes (%RSD of multiple preps) | Yes (%RSD of multiple preps) | To assess the degree of scatter between a series of measurements.[19] |

| Limit of Detection (LOD) | Yes (S/N ratio or standard deviation) | Yes (S/N ratio) | The lowest amount of analyte that can be detected but not necessarily quantitated.[22] |

| Limit of Quantitation (LOQ) | Yes (S/N ratio or standard deviation) | Yes (S/N ratio) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22] |

| Robustness | Yes (Varying flow, temp, pH) | Yes (Varying flow, oven ramp rate) | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[20] |

| System Suitability | Yes (Tailing factor, resolution, etc.) | Yes (Peak shape, S/N) | To ensure the chromatographic system is performing adequately for the analysis.[20] |

Conclusion

The two orthogonal methods detailed in this application note provide a comprehensive framework for the purity assessment of this compound. The RP-HPLC method offers precise quantification of the main component and non-volatile impurities, while the GC-MS method is essential for the identification and control of volatile and semi-volatile species. Together, they form a robust quality control strategy that ensures the chemical integrity of this important pharmaceutical intermediate, aligning with the stringent requirements of regulatory bodies. The implementation of a thorough validation plan based on ICH guidelines will guarantee that these methods are reliable and fit for purpose in a drug development and manufacturing environment.

References

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.

- Severina, H. I., Gubar, S. M., Bezruk, I. V., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-1. doi: 10.52711/0974-360X.2021.00561.

-